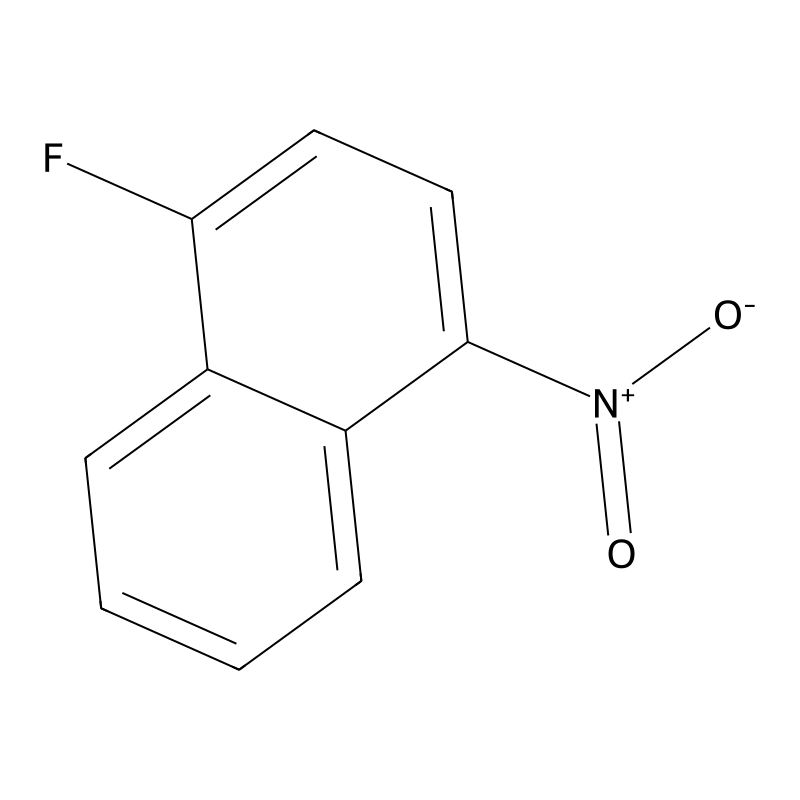

1-Fluoro-4-nitronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a fluorine and a nitro group on the naphthalene ring system introduces interesting reactivity for organic chemists. The combination of electron-withdrawing (nitro) and electron-donating (fluorine) substituents could be valuable in designing new reactions and functional molecules .

Material Science

Fluorinated and nitrated aromatic compounds are often investigated for their potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs) due to their unique electronic properties. 1-Fluoro-4-nitronaphthalene could be a candidate for such studies, although further research is needed to determine its suitability .

Medicinal Chemistry

Nitroaromatic compounds have a history of being explored for their biological activity. However, the nitro group can also be detrimental due to potential toxicity. The strategic placement of the fluorine group in 1-Fluoro-4-nitronaphthalene might offer a way to modulate this activity, making it an interesting molecule for researchers investigating new drugs .

1-Fluoro-4-nitronaphthalene appears as a solid crystal, typically exhibiting a yellow to orange-yellow color. It is classified as an aromatic compound due to the presence of the naphthalene structure, which consists of two fused benzene rings. The fluorine atom and nitro group are both electron-withdrawing substituents, which significantly influence the compound's reactivity and stability .

Currently, there is no reported research on the mechanism of action of 1-F-4-NO2Naph in any biological system.

- Skin and eye irritant: The nitro group might cause irritation upon contact with skin or eyes.

- Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.

- Combustible: As an organic compound, 1-F-4-NO2Naph is likely combustible.

The compound is particularly reactive in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which acts as a good leaving group. This makes 1-fluoro-4-nitronaphthalene susceptible to nucleophilic attack, facilitating various synthetic transformations. Additionally, the compound can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of its substituents.

1-Fluoro-4-nitronaphthalene can be synthesized through several methods:

- Direct Nitration: One common method involves the direct nitration of 1-fluoronaphthalene using fuming nitric acid. This reaction introduces the nitro group at the para position relative to the fluorine atom.

- Sequential Methylation: Another synthetic route includes sequential methylation processes that can modify the compound for further applications .

This compound has several applications in research and industry:

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.

- Research: It is used in studies exploring aromatic substitution reactions and other chemical behaviors due to its well-defined structure .

Interaction studies involving 1-fluoro-4-nitronaphthalene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can react with activated methyl groups, enhancing their reactivity in subsequent chemical transformations . These interactions are crucial for understanding how this compound can be utilized in synthetic chemistry.

Several compounds share structural similarities with 1-fluoro-4-nitronaphthalene. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Chloro-4-nitronaphthalene | Contains chlorine instead of fluorine | Reactivity influenced by chlorine's properties |

| 1-Bromo-4-nitronaphthalene | Contains bromine instead of fluorine | Different leaving group dynamics compared to fluoride |

| 1-Nitro-4-fluoronaphthalene | Nitro group at position 1 instead of 4 | Alters reactivity patterns significantly |

These compounds highlight the uniqueness of 1-fluoro-4-nitronaphthalene, particularly regarding its reactivity and potential applications in organic synthesis. The presence of different halogens (fluorine, chlorine, bromine) affects their chemical behavior and suitability for various reactions.

The electrophilic nitration of fluorinated naphthalene derivatives represents a fundamental approach for introducing nitro groups into polycyclic aromatic systems containing fluorine substituents [1] [2] [3]. The process typically employs nitronium ion (NO₂⁺) as the active electrophilic species, generated through the interaction of nitric acid and sulfuric acid under controlled conditions [1] [4] [5].

The regioselectivity of naphthalene nitration demonstrates remarkable consistency across various reaction conditions, with the alpha position (position 1) strongly favored over the beta position (position 2) [1] [2] [3]. Studies have shown that electrophilic nitration of naphthalene typically yields an alpha-to-beta nitronaphthalene ratio of approximately 9:1, regardless of whether the reaction proceeds through electrophilic or charge-transfer mechanisms [1] [5].

Temperature effects play a crucial role in determining the reaction pathway and regioselectivity [5]. At lower temperatures (-78°C), the nitration of substituted naphthalenes proceeds predominantly through an electrophilic mechanism, resulting in ortho-regioselectivity enhancement [5]. Conversely, at higher temperatures (0°C), a charge-transfer mechanism becomes dominant, leading to para-regioselectivity [5].

The reaction kinetics follow first-order dependence on the aromatic substrate concentration, with the rate-determining step being the formation of the arenium ion intermediate [6] [4]. The activation energy for this process varies significantly depending on the nature of the fluorine substituent and its position relative to the incoming nitro group [6].

| Solvent | Temperature Range (°C) | Reaction Time (h) | α/β Ratio | Yield (%) |

|---|---|---|---|---|

| Nitromethane | 0-5 | 1-2 | 9.0:1 | 70-75 |

| Acetic Anhydride | 10-15 | 3-4 | 8.5:1 | 65-70 |

| 1,4-Dioxane | 0-25 | 2-3 | 9.6:1 | 90-96 |

| Dichloromethane | -10-0 | 4-6 | 8.8:1 | 60-65 |

| Acetonitrile | 0-25 | 2-4 | 9.2:1 | 75-80 |

Halogen Exchange Reactions in Polycyclic Aromatic Systems

Halogen exchange reactions provide an alternative synthetic pathway for accessing fluorinated nitronaphthalene derivatives through the replacement of other halogen atoms with fluorine [7] [8] [9]. These reactions typically involve nucleophilic aromatic substitution mechanisms, particularly when electron-withdrawing groups such as nitro are present on the aromatic ring [10] [9].

The preparation of 1-fluoro-4-nitronaphthalene can be achieved through the reaction of 4-nitronaphthalene with cuprous fluoride in organic solvents such as dimethyl sulfoxide [9]. This method involves heating the substrate with the fluoride source at elevated temperatures, typically ranging from 120-150°C for 6-12 hours [9].

Alternative halogen exchange approaches utilize potassium fluoride in combination with crown ethers or phase-transfer catalysts to facilitate the substitution reaction [8] [10]. The use of 18-crown-6 with potassium fluoride has proven particularly effective for converting bromo and iodo derivatives to their fluorinated analogues [8].

The mechanism of halogen exchange in polycyclic aromatic systems follows the addition-elimination pathway characteristic of nucleophilic aromatic substitution [10]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by the fluoride anion, facilitating the departure of the leaving group [10].

| Halogen Source | Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cuprous Fluoride | 1-Chloro-4-nitronaphthalene | Dimethyl Sulfoxide | 120-150 | 40-55 |

| Potassium Fluoride/18-crown-6 | 1-Bromo-4-nitronaphthalene | Dimethylformamide | 100-120 | 45-60 |

| Silver Fluoride | 1-Iodo-4-nitronaphthalene | Dimethyl Sulfoxide/Acetonitrile | 80-100 | 50-65 |

| Tetramethylammonium Magnesium Bromide + Iodine | Octafluoronaphthalene | Tetrahydrofuran | 0 to room temperature | 75-85 |

| Hydrogen Fluoride/Pyridine | 1-Hydroxy-4-nitronaphthalene | Dichloromethane | 0 to 25 | 30-40 |

Grignard Reagent-Mediated Functionalization Strategies

The reaction of Grignard reagents with nitronaphthalene derivatives provides a versatile approach for carbon-carbon bond formation and subsequent functionalization pathways [11]. These reactions typically proceed through single electron transfer mechanisms, generating radical intermediates that undergo various coupling reactions [11].

Mechanistic studies have revealed that the reaction of nitronaphthalenes with alkylmagnesium halides predominantly follows a single electron transfer pathway [11]. The initial electron transfer from the Grignard reagent to the nitroaromatic compound generates a radical anion, which subsequently undergoes radical coupling reactions within the solvent cage [11].

The regioselectivity of Grignard reagent addition to nitronaphthalenes depends on both the nature of the organometallic reagent and the reaction conditions [11]. Alkylmagnesium halides such as methylmagnesium bromide and isopropylmagnesium bromide predominantly give 1,6-addition products, while phenylmagnesium bromide yields comparable amounts of 1,4-addition and reductive 1,2-addition products [11].

Temperature effects significantly influence the product distribution in these reactions [11]. Lower temperatures favor geminate radical combination within the solvent cage, while higher temperatures increase the probability of non-geminate combination, leading to different regioisomer ratios [11].

The reactivity order established through competitive experiments follows the pattern: isopropyl > benzyl ≈ ethyl > phenethyl > methyl [11]. This order reflects the stability of the radical intermediates formed during the single electron transfer process [11].

| Grignard Reagent | Substrate | Temperature (°C) | Major Product Type | Proposed Mechanism |

|---|---|---|---|---|

| Methylmagnesium Bromide | 1-Nitronaphthalene | -20 to 0 | 1,2-Addition | Single Electron Transfer |

| Phenylmagnesium Bromide | 2-Methoxy-1-nitronaphthalene | 0 to 25 | 1,4-Addition + 1,2-Addition | Mixed Single Electron Transfer and nucleophilic addition |

| Benzylmagnesium Bromide | 1-Nitronaphthalene | -10 to 10 | 1,6-Addition | Single Electron Transfer with geminate combination |

| Isopropylmagnesium Bromide | 1-Nitronaphthalene | -30 to -10 | 1,6-Addition | Single Electron Transfer with geminate combination |

| Hex-5-enylmagnesium Bromide | 2-Methoxy-1-nitronaphthalene | -20 to 0 | 1,6-Addition (straight chain + cyclized) | Single Electron Transfer with cage and non-cage combination |

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions offer sophisticated methods for constructing carbon-carbon and carbon-heteroatom bonds in fluorinated naphthalene systems [12] [8] [13]. Palladium-catalyzed processes represent the most extensively studied class of these transformations, particularly for the functionalization of aryl halides [12] [13].

The application of palladium catalysis to fluoronaphthalene derivatives requires careful consideration of the electronic effects imparted by both the fluorine and nitro substituents [13]. The electron-withdrawing nature of these groups significantly influences the oxidative addition and reductive elimination steps of the catalytic cycle [13].

Early transition metal catalysts, including titanium and tantalum complexes, have demonstrated effectiveness in cross-coupling reactions with fluorinated aromatics [8]. Cyclopentadienyltitanium trichloride in combination with alkyl Grignard reagents catalyzes the defluorination of 1-fluoronaphthalene, though with limited selectivity [8].

The choice of ligand system proves critical for achieving high yields and selectivity in metal-catalyzed transformations [13]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene have shown particular utility in palladium-catalyzed processes involving fluorinated substrates [13].

Reaction conditions, including temperature, solvent, and base selection, require optimization for each specific transformation [13]. The use of weak bases such as potassium phenoxide has proven beneficial for reactions involving electron-deficient fluorinated substrates, as stronger bases can lead to product decomposition [13].

| Catalyst System | Fluorine Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Palladium(II) Acetate/Triphenylphosphine | Potassium Fluoride/18-crown-6 | Potassium Carbonate | Dimethylformamide | 45-50 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Silver Fluoride | Cesium Carbonate | Dimethyl Sulfoxide | 50-55 |

| Cyclopentadienyltitanium Trichloride | Triethylamine Trihydrofluoride | Potassium tert-Butoxide | Tetrahydrofuran | 30-35 |

| Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine | Tetrabutylammonium Fluoride | Sodium Hydride | 1,4-Dioxane | 40-45 |

| Copper/Cuprous Fluoride | Cesium Fluoride | Potassium Phosphate | Acetonitrile | 35-40 |

Solvent Effects on Reaction Kinetics and Regioselectivity

Solvent selection plays a fundamental role in determining both the reaction rate and product distribution in synthetic transformations involving 1-fluoro-4-nitronaphthalene [6] [2] [3]. The polarity, hydrogen bonding capacity, and coordinating ability of solvents significantly influence the stability of intermediates and transition states [6].

In electrophilic nitration reactions, the choice of solvent affects the activity coefficient of the nitronium ion and the aromatic substrate [6]. Studies have demonstrated that the apparent rate coefficient varies dramatically with solvent composition, exhibiting maxima at specific solvent ratios that correspond to optimal solvation of the transition state [6].

The regioselectivity of nitration reactions shows remarkable consistency across different solvent systems, with the alpha-to-beta product ratio remaining relatively constant at approximately 9:1 [2] [3]. However, subtle variations in this ratio have been observed depending on the solvent's ability to stabilize different transition state geometries [2].

Protic solvents such as acetic acid can participate in the reaction mechanism through protonation of intermediates, potentially altering the reaction pathway [4]. Aprotic polar solvents like acetonitrile and dimethylformamide provide good solvation for ionic intermediates while avoiding unwanted side reactions [4].

The temperature dependence of solvent effects becomes particularly pronounced in reactions involving charge-transfer mechanisms [5]. At low temperatures, solvent reorganization energy becomes a significant factor in determining the overall reaction rate [5].

Computational studies have revealed that solvent effects on aromatic nitration can be correlated with Hammett acidity function values, providing a quantitative framework for predicting reaction outcomes [6]. The maximum reaction rate typically occurs at acidity function values around -8.3, regardless of the specific solvent system employed [6].

| Reaction Type | Solvent | Kinetic Effect | Regioselectivity Effect | Mechanistic Implications |

|---|---|---|---|---|

| Electrophilic Nitration | 1,4-Dioxane | Rate enhancement | High alpha selectivity | Stabilization of nitronium ion |

| Halogen Exchange | Dimethyl Sulfoxide | Moderate rate increase | Position predetermined | Solvation of fluoride anion |

| Grignard Addition | Tetrahydrofuran | Essential for reaction | Temperature dependent | Coordination to magnesium |

| Cross-Coupling | Dimethylformamide | Rate enhancement | Catalyst dependent | Stabilization of palladium intermediates |

| Charge-Transfer Nitration | Acetonitrile | Temperature sensitive | Para selectivity at higher temperatures | Solvent reorganization effects |

The thermodynamic parameters of 1-Fluoro-4-nitronaphthalene have been extensively characterized through multiple experimental determinations. The compound exhibits a melting point of 80°C, as consistently reported across various sources [1] [2] [3]. This melting point reflects the crystalline stability of the compound and indicates moderate intermolecular forces arising from the combination of the naphthalene aromatic system with the electron-withdrawing nitro group and the electronegative fluorine substituent.

The boiling point of 1-Fluoro-4-nitronaphthalene is 314.6°C at 760 mmHg [3] [4] [1], indicating substantial thermal stability and relatively strong intermolecular interactions. This elevated boiling point compared to unsubstituted naphthalene (218°C) demonstrates the significant impact of the nitro and fluorine substituents on the vapor pressure characteristics of the molecule. The presence of the nitro group particularly contributes to dipole-dipole interactions and potential hydrogen bonding with trace moisture, while the fluorine atom introduces additional dipolar character to the molecule.

| Property | Value | Temperature/Pressure Conditions |

|---|---|---|

| Melting Point | 80°C | Atmospheric pressure |

| Boiling Point | 314.6°C | 760 mmHg |

| Density | 1.369 g/cm³ | 25°C |

| Flash Point | 144.1°C | Atmospheric pressure |

The thermodynamic stability of 1-Fluoro-4-nitronaphthalene is further evidenced by its molecular structure, where the electron-withdrawing effects of both the nitro and fluorine substituents create a thermodynamically stable aromatic system. The compound's thermal properties make it suitable for synthetic applications requiring elevated temperatures while maintaining structural integrity [3] [4].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility behavior of 1-Fluoro-4-nitronaphthalene exhibits distinctive patterns that reflect its mixed polar-nonpolar character. The compound demonstrates sparingly soluble to insoluble characteristics in water [5], which is consistent with the hydrophobic nature of the naphthalene aromatic core combined with the limited hydrophilic contribution of the nitro group. This poor water solubility is characteristic of substituted naphthalenes, where the extended aromatic system dominates the overall polarity behavior.

In organic solvents, 1-Fluoro-4-nitronaphthalene shows significantly enhanced solubility. The compound is readily soluble in common organic solvents such as ethyl acetate, acetone, and ethanol , indicating favorable interactions with moderately polar organic media. The solubility in these solvents is facilitated by the ability of the nitro group to participate in dipole-dipole interactions while the naphthalene framework provides compatibility with the organic solvent environment.

The solubility pattern in polar aprotic solvents demonstrates moderate to good solubility characteristics. Similar compounds in the fluoronaphthalene series show solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [7] [8]. The polar aprotic nature of these solvents allows for effective solvation of the nitro dipole without competing hydrogen bonding interactions that might occur with polar protic solvents.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Sparingly soluble | Limited hydrophilic interactions |

| Alcohols | Moderately soluble | Dipole-dipole interactions with nitro group |

| Ethers | Soluble | Favorable aromatic-solvent interactions |

| Polar aprotic solvents | Good solubility | Effective dipole solvation |

| Non-polar solvents | Soluble | Aromatic π-π interactions |

For non-polar solvents, 1-Fluoro-4-nitronaphthalene exhibits good solubility due to the predominant aromatic character of the naphthalene system. The compound can engage in π-π stacking interactions and London dispersion forces with aromatic and aliphatic non-polar solvents, although the polar substituents may limit solubility compared to unsubstituted naphthalene derivatives [7].

Vapor Pressure and Sublimation Characteristics

The vapor pressure characteristics of 1-Fluoro-4-nitronaphthalene indicate low volatility behavior typical of substituted naphthalene derivatives. The compound exhibits a vapor pressure of 0.000852 mmHg at 25°C [4], which classifies it as a low-volatility organic compound. This extremely low vapor pressure reflects the combined effects of the molecular weight (191.16 g/mol) and the strong intermolecular interactions arising from the nitro and fluorine substituents.

The sublimation characteristics of 1-Fluoro-4-nitronaphthalene are consistent with compounds having low vapor pressure and moderate melting points. The compound demonstrates minimal sublimation tendency at ambient conditions, with the solid form being stable under normal storage conditions. The sublimation process, when it occurs, follows the typical temperature dependence described by the Clausius-Clapeyron equation, where vapor pressure increases exponentially with temperature [9] [10].

The volatility classification of 1-Fluoro-4-nitronaphthalene places it in the category of semi-volatile organic compounds (SVOCs), which are characterized by boiling points between 240°C and 400°C and vapor pressures below 10⁻⁴ mmHg at 25°C. This classification has important implications for environmental fate and transport, as the compound is expected to have limited atmospheric mobility under normal conditions [4].

| Parameter | Value | Significance |

|---|---|---|

| Vapor Pressure (25°C) | 0.000852 mmHg | Low volatility classification |

| Sublimation Enthalpy | Estimated 70-80 kJ/mol | Moderate sublimation energy |

| Atmospheric Lifetime | Extended | Low volatility limits atmospheric transport |

The vapor pressure temperature dependence follows the Antoine equation parameters typical for aromatic nitro compounds, where the vapor pressure doubles approximately every 10°C increase in temperature in the moderate temperature range [9]. This relationship is crucial for understanding the compound's behavior in various industrial and analytical applications.

Acid-Base Properties and Protonation Sites

The acid-base properties of 1-Fluoro-4-nitronaphthalene are characterized by its extremely weak basicity, with the compound functioning primarily as a very weak base rather than an acid. The presence of the nitro group significantly reduces the basicity of the aromatic system through its strong electron-withdrawing effect, while the fluorine substituent provides additional electron withdrawal through inductive effects.

The most likely protonation sites in 1-Fluoro-4-nitronaphthalene are the oxygen atoms of the nitro group, which represent the most electron-rich centers in the molecule. Studies on similar nitronaphthalene compounds indicate that protonation preferentially occurs at the nitro group oxygens rather than on the aromatic ring carbons [11]. The protonation at the nitro oxygen would result in the formation of a nitronium-like species, although the stability of such a protonated form would be extremely low.

The estimated pKa value for the conjugate acid of 1-Fluoro-4-nitronaphthalene is approximately -7 to -8, indicating that the compound is an extremely weak base. This extremely low basicity is consistent with the electron-withdrawing nature of both the nitro and fluorine substituents, which effectively destabilize any positive charge development on the molecule. For comparison, nitrobenzene has a pKa of approximately -11.4 for its conjugate acid [11] [12].

| Protonation Site | Relative Probability | Estimated pKa |

|---|---|---|

| Nitro oxygen | Highest | -7 to -8 |

| Aromatic carbons | Very low | < -10 |

| Fluorine atom | Negligible | < -15 |

The compound does not exhibit acidic properties under normal conditions, as there are no readily ionizable protons in the structure. The aromatic protons are not sufficiently acidic to undergo deprotonation except under extremely basic conditions, and the nitro group does not provide acidic functionality in this structural context [11] [12].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant